molecular formula C17H16ClNO B570741 Asenapine-d3 CAS No. 1180843-72-4

Asenapine-d3

Numéro de catalogue: B570741
Numéro CAS: 1180843-72-4
Poids moléculaire: 288.789
Clé InChI: VSWBSWWIRNCQIJ-IBZLBPKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Asenapine-d3 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life. Asenapine itself is known for its high affinity for serotonin and dopamine receptors, making it effective in managing symptoms of psychosis and mood disorders .

Applications De Recherche Scientifique

Asenapine-d3 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of asenapine. The incorporation of deuterium atoms allows researchers to track the metabolic pathways and degradation products of the compound more accurately. This information is crucial for understanding the drug’s behavior in the body and optimizing its therapeutic efficacy .

In addition to pharmacokinetic studies, this compound is used in:

Mécanisme D'action

Target of Action

Asenapine-d3, like its parent compound Asenapine, is an atypical antipsychotic that primarily targets a range of receptors including serotonin (5HT2A) , dopamine (D2) , noradrenaline , and histamine . It has more potent activity with serotonin receptors than dopamine .

Mode of Action

This compound acts as an antagonist at these receptors. This means it binds to these receptors and blocks their activation, thereby inhibiting the effects of the neurotransmitters serotonin, dopamine, noradrenaline, and histamine . Sedation in patients is associated with asenapine’s antagonist activity at histamine receptors .

Biochemical Pathways

This compound’s antagonistic action on dopamine and serotonin receptors has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This suggests that this compound may influence the biochemical pathways involving these neurotransmitters, potentially affecting mood and cognition .

Pharmacokinetics

This compound, like Asenapine, is administered sublingually . This is due to the extensive first-pass metabolism if ingested . The sublingual administration allows the drug to be absorbed directly into the bloodstream, bypassing the gastrointestinal tract and liver metabolism, which can enhance its bioavailability .

Result of Action

The antagonistic action of this compound on various neurotransmitter receptors can lead to a variety of molecular and cellular effects. For instance, its action on dopamine receptors has been associated with a lower incidence of extrapyramidal effects, which are linked to the upregulation of D1 receptors . This upregulation occurs due to asenapine’s dose-dependent effects on glutamate transmission in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food and drink restrictions, as well as twice-daily dosing, can affect the absorption and effectiveness of the drug . Additionally, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Asenapine-d3 shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism . It has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This compound has more potent activity with serotonin receptors than dopamine .

Cellular Effects

This compound has been found to be efficacious for manic and mixed states in bipolar disorder compared with placebo control . It was not found to be efficacious for depression symptoms . Sedation in patients is associated with this compound’s antagonist activity at histamine receptors .

Molecular Mechanism

This compound’s lower incidence of extrapyramidal effects are associated with the upregulation of D1 receptors . This upregulation occurs due to this compound’s dose-dependent effects on glutamate transmission in the brain .

Temporal Effects in Laboratory Settings

This compound was found to be highly potent in the Amp-LMA and Apo-PPI assays . At doses greater than those required for antipsychotic activity, this compound impaired cognitive performance due to disturbance of motor function .

Dosage Effects in Animal Models

This compound was highly potent (active at 0.03 mg/kg) in the Amp-LMA and Apo-PPI assays . All agents (P < 0.01) reduced DNMTP accuracy at short delays; post hoc analyses revealed that only 0.1 mg/kg this compound and 0.3 mg/kg risperidone differed from vehicle .

Metabolic Pathways

This compound is oxidized via CYP1A2 and undergoes direct glucuronidation via UGT1A4 . Oxidation via CYP1A2 is this compound’s primary mode of metabolism .

Transport and Distribution

This compound is highly bound to plasma protein (95%) with a large volume of distribution (~20-25 l/kg) . Higher variability in plasma concentration of this compound may be observed if co-administered with CYP1A2 inducers or inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of asenapine-d3 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall structural integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Asenapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives. These products can have varying pharmacological properties and are often studied for their potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Asenapine-d3

This compound is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .

Propriétés

IUPAC Name

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-IBZLBPKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.